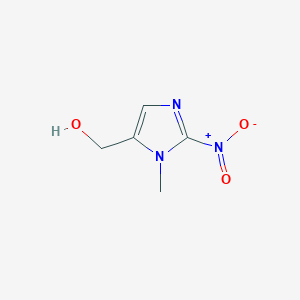

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-methyl-2-nitroimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSSUDRHAJTESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878799 | |

| Record name | Hydroxydimetridrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-14-9, 936-05-0 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39070-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39070-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxydimetridrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectral properties.

Physicochemical Properties

This compound, with the CAS number 39070-14-9, is a nitroimidazole derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Methyl-2-nitro-5-(hydroxymethyl)imidazole |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Melting Point | 110-112 °C |

Synthesis

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the surveyed literature, a plausible synthetic route can be inferred from established methodologies for analogous nitroimidazole derivatives. The proposed synthesis involves the nitration of a suitable imidazole precursor followed by hydroxymethylation.

A potential precursor for this synthesis is 1-methyl-1H-imidazole-5-carbaldehyde. The synthesis would proceed in two key steps:

-

Nitration: The imidazole ring is activated towards electrophilic substitution. Nitration at the C2 position can be achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

-

Reduction of the Aldehyde: The aldehyde functional group at the C5 position is then reduced to a primary alcohol. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄) to avoid the reduction of the nitro group.

Experimental Protocol (Hypothetical)

Materials:

-

1-methyl-1H-imidazole-5-carbaldehyde

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

Step 1: Nitration of 1-methyl-1H-imidazole-5-carbaldehyde

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

To this nitrating mixture, add 1-methyl-1H-imidazole-5-carbaldehyde portion-wise, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.

Step 2: Reduction to this compound

-

Dissolve the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition, allow the reaction to stir at room temperature for a few hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the methylene protons of the hydroxymethyl group, the proton on the imidazole ring, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, and the carbons of the imidazole ring, including the carbon bearing the nitro group. |

| FTIR | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, the N-O asymmetric and symmetric stretches of the nitro group, and C=N and C-N stretches of the imidazole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 157.13 g/mol . |

Elemental Analysis

Elemental analysis should be performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C₅H₇N₃O₃.

Visualization of the Synthetic Workflow

The proposed two-step synthesis of this compound can be visualized as a straightforward workflow.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. This relationship can be illustrated as a signaling pathway, where each step enables the next.

Caption: Logical flow of the synthesis from starting material to the final product.

Technical Dossier: Physicochemical and Biological Profile of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a nitroimidazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document combines available information with computationally predicted values to offer a detailed profile. The guide outlines standard experimental protocols for the determination of key physicochemical parameters, describes the generally accepted mechanism of action for nitroimidazole compounds, and proposes a typical workflow for the preclinical evaluation of such a candidate. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimental data for this specific isomer is scarce, the following table summarizes its known identifiers and predicted properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 39070-14-9 | [1] |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1][2] |

| Predicted Melting Point | 115-125 °C | |

| Predicted Boiling Point | 358.4 ± 25.0 °C (at 760 mmHg) | |

| Predicted Water Solubility | 15.8 g/L (at 25 °C) | |

| Predicted pKa (most acidic) | 13.5 ± 0.7 (alcohol) | |

| Predicted pKa (most basic) | 0.5 ± 0.1 (imidazole ring nitrogen) | |

| Predicted LogP | -0.5 |

Note: Predicted values are generated using computational models (e.g., SwissADME, ACD/Labs Percepta) and should be confirmed by experimental determination. The melting point of the isomer (1-Methyl-5-nitroimidazol-2-yl)methanol is reported to be 110-112°C, which may serve as a useful reference.[3]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is a critical step in drug development. The following are standard protocols for key parameters.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[4][5][6]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in water at a specific temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]

Partition Coefficient (LogP) Determination (RP-HPLC Method)

Objective: To determine the lipophilicity of the compound, which influences its membrane permeability and distribution.

Methodology:

-

A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.

-

A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

-

This compound is injected under the same chromatographic conditions.

-

The retention time of the target compound is used to interpolate its LogP value from the calibration curve.[10][11][12]

Mechanism of Action: The Nitroimidazole Activation Pathway

Nitroimidazoles are a class of prodrugs that require intracellular activation to exert their antimicrobial effects. Their selective toxicity against anaerobic bacteria and certain protozoa is a key feature of their mechanism of action.

The activation process is initiated by the transfer of an electron from a reduced ferredoxin or a similar low-redox-potential protein within the microorganism to the nitro group of the imidazole ring. This reduction, catalyzed by nitroreductases, forms a highly reactive nitroso radical anion. In the absence of oxygen, this radical can undergo further reduction to generate cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death. In the presence of oxygen, the nitroso radical anion can be rapidly re-oxidized back to the parent nitro compound, a futile cycling process that prevents the accumulation of toxic intermediates and explains the compound's selectivity for anaerobic environments.

Caption: Reductive activation of this compound in anaerobic microorganisms.

Proposed Preclinical Development Workflow

The following workflow outlines a logical progression for the preclinical evaluation of this compound as a potential antimicrobial agent.

Caption: A streamlined preclinical development workflow for a novel antimicrobial candidate.

This guide provides a starting point for researchers interested in this compound. The combination of known data, predictive modeling, and established experimental protocols offers a robust framework for its further investigation and potential development as a therapeutic agent. Experimental validation of the predicted physicochemical properties is a critical next step in advancing the understanding of this compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.klivon.com [dev.klivon.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. (1-methyl-5-nitroimidazol-2-yl)methanol | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. bldpharm.com [bldpharm.com]

- 11. sciensage.info [sciensage.info]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol: A Technical Overview of its Presumed Antibacterial Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the antibacterial mechanism of action and quantitative antimicrobial data for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is limited. This document provides an in-depth guide based on the well-established mechanism of action of structurally related 5-nitroimidazole compounds, such as metronidazole. The experimental protocols and quantitative data presented are representative of the methodologies used to evaluate this class of compounds and should be considered illustrative.

Executive Summary

This compound is a nitroimidazole derivative. While this compound is frequently cited as a synthetic intermediate in the development of hypoxia-activated prodrugs for cancer therapy, its own antibacterial properties are not well-documented in peer-reviewed literature.[1] Based on its chemical structure, its mechanism of action in bacteria is presumed to follow the established pathway for 5-nitroimidazole antibiotics. This involves a multi-step process initiated by the reductive activation of the nitro group within anaerobic or microaerophilic bacteria, leading to the generation of cytotoxic metabolites that cause DNA damage and induce bacterial cell death.

Core Mechanism of Action: The Nitroimidazole Pathway

The antibacterial activity of 5-nitroimidazoles is contingent on a low-redox-potential environment, characteristic of anaerobic and some microaerophilic bacteria. Aerobic bacteria are generally resistant as they lack the necessary enzymatic machinery for drug activation. The proposed mechanism can be broken down into four key stages:

-

Cellular Uptake: The small, uncharged this compound molecule is expected to passively diffuse across the bacterial cell membrane.

-

Reductive Activation: Inside the anaerobic bacterium, the nitro group of the imidazole ring is reduced. This is a critical step catalyzed by bacterial nitroreductases, such as pyruvate-ferredoxin oxidoreductase, which transfers an electron to the nitro group.[1]

-

Formation of Cytotoxic Intermediates: The single-electron reduction of the nitro group forms a highly reactive nitroso radical anion. These transient, cytotoxic intermediates are the primary effectors of the drug's antibacterial action.

-

DNA Damage and Cell Death: The reactive intermediates interact with and damage bacterial DNA, causing a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis. This extensive DNA damage ultimately leads to bacterial cell death.

Signaling and Activation Pathway

The following diagram illustrates the proposed metabolic activation and mechanism of action of this compound in an anaerobic bacterial cell.

Quantitative Antimicrobial Activity

| Bacterial Species | Strain | Environment | Hypothetical MIC (µg/mL) |

| Bacteroides fragilis | ATCC 25285 | Anaerobic | 0.5 - 2 |

| Clostridium difficile | ATCC 9689 | Anaerobic | 0.25 - 1 |

| Fusobacterium nucleatum | ATCC 25586 | Anaerobic | ≤ 0.125 - 0.5 |

| Prevotella melaninogenica | ATCC 25845 | Anaerobic | ≤ 0.125 - 1 |

| Escherichia coli | ATCC 25922 | Aerobic | > 128 |

| Staphylococcus aureus | ATCC 29213 | Aerobic | > 128 |

Note: The high MIC values for aerobic bacteria highlight the selective nature of nitroimidazole action.

Experimental Protocols

To fully characterize the antibacterial mechanism of action of this compound, a series of in vitro experiments would be required. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Experimental Workflow:

Methodology:

-

Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Brucella broth for anaerobes) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to the final desired concentration.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 to 48 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Nitroreductase Activity Assay

This assay measures the ability of bacterial cell extracts to reduce the nitro group of the compound, which is the key activation step.

Methodology:

-

Preparation of Cell-Free Extract: Grow the anaerobic bacteria to a high density, harvest the cells by centrifugation, and lyse them using sonication or a French press. Centrifuge the lysate to pellet cell debris and collect the supernatant (cell-free extract).

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, a reduced cofactor (e.g., NADH or NADPH), and the cell-free extract.

-

Initiation of Reaction: Add this compound to the reaction mixture to initiate the enzymatic reaction.

-

Spectrophotometric Monitoring: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the nitroreductase activity.

-

Data Analysis: Calculate the specific activity of the nitroreductase in the cell-free extract (e.g., in µmol of NADH oxidized per minute per mg of protein).

DNA Damage Assay (Comet Assay)

The single-cell gel electrophoresis (comet) assay can be used to detect DNA strand breaks in individual bacterial cells.

Experimental Workflow:

Methodology:

-

Cell Treatment: Incubate a suspension of the test bacteria with various concentrations of this compound under anaerobic conditions.

-

Slide Preparation: Mix the treated cells with molten low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to break down the cellular and nuclear membranes.

-

Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer. Apply an electric field to draw the negatively charged DNA towards the anode. Fragmented DNA will migrate further, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-intercalating dye. Visualize the comets using a fluorescence microscope.

-

Image Analysis: Use image analysis software to measure the extent of DNA damage, typically by quantifying the percentage of DNA in the tail and the tail length.

Conclusion

While direct experimental evidence for the antibacterial mechanism of this compound is lacking in the current scientific literature, its structural classification as a 5-nitroimidazole provides a strong basis for its presumed mode of action. It is highly probable that its activity is dependent on reductive activation in anaerobic bacteria, leading to the formation of DNA-damaging reactive intermediates. The experimental protocols outlined in this guide provide a clear roadmap for the necessary studies to confirm this hypothesis and to quantify its antibacterial efficacy. Further research is warranted to fully characterize the antimicrobial potential of this compound.

References

A Comprehensive Review of the Biological Activity of Nitroimidazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activities of nitroimidazole compounds, a versatile class of synthetic molecules with significant therapeutic applications. Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has been a cornerstone in the development of drugs against anaerobic bacteria, protozoa, and, more recently, as agents in cancer therapy.[1] This document synthesizes current knowledge on their mechanisms of action, quantitative biological data, and key experimental protocols, offering a critical resource for ongoing research and development.

Core Mechanisms of Action

Nitroimidazole compounds are predominantly prodrugs, meaning they require intracellular metabolic activation to exert their cytotoxic effects.[2] Their selective toxicity against anaerobic organisms and hypoxic cancer cells stems from the unique low-redox-potential environment these cells provide, which is essential for the activation process.

The antimicrobial efficacy of nitroimidazoles is a multi-step process initiated by the passive diffusion of the drug into the microbial cell.[3] Once inside an anaerobic bacterium or protozoan, the compound's nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are abundant in these organisms.[][5] This reduction is catalyzed by enzymes like nitroreductases.[3][][6]

This one-electron reduction converts the parent nitroimidazole into a highly reactive nitroso radical anion.[2] These radical intermediates are the primary cytotoxic agents. They interact with and damage critical cellular macromolecules, most notably DNA, causing strand breakage and helical structure destabilization, which inhibits nucleic acid synthesis and ultimately leads to microbial cell death.[2][3][][5][6]

In the presence of molecular oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle," which prevents the accumulation of the toxic radicals.[2][5] This oxygen-dependent recycling is the key to the selective toxicity of nitroimidazoles against anaerobic and microaerophilic pathogens, while sparing aerobic host cells.

The anticancer properties of nitroimidazoles are intrinsically linked to the hypoxic microenvironment characteristic of solid tumors.[7][8] As tumors outgrow their blood supply, they develop regions of low oxygen, making them resistant to conventional radiotherapy and chemotherapy. Nitroimidazoles function as hypoxia-activated prodrugs (HAPs), exploiting this unique tumor physiology.[7]

The mechanism mirrors their antimicrobial action: in the hypoxic tumor core, nitroimidazoles are bioreduced by cellular reductases to form cytotoxic radicals that induce DNA damage and cell death.[7] Furthermore, studies have shown that these activated compounds can covalently bind to and inhibit the function of key cellular proteins, including the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione S-transferase (GST), further contributing to cytotoxicity.[8][9]

Nitroimidazoles are potent hypoxic cell radiosensitizers.[10][11][12] Oxygen is the ultimate radiosensitizer because it reacts with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent. In hypoxic tumor cells, which are notoriously radioresistant, nitroimidazoles can mimic the action of oxygen due to their high electron affinity.[10][11][12]

When ionizing radiation creates a free radical on a DNA molecule, the electron-affinic nitroimidazole can transfer an electron to this site, preventing its chemical repair. This process makes the initial radiation damage lethal to the cell. Additionally, some nitroimidazoles have been shown to enhance the effects of radiation by depleting intracellular levels of natural radioprotective molecules, such as glutathione and other thiols.[11][13]

Quantitative Data Presentation

The biological activity of nitroimidazole compounds is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial assessments and the Half-Maximal Inhibitory Concentration (IC₅₀) for antiprotozoal and anticancer evaluations.

Table 1: Antimicrobial Activity (MIC) of Nitroimidazole Compounds

| Compound | Target Organism | MIC Range (µg/mL) | Notes | Reference(s) |

| Metronidazole | Anaerobic Bacteria | 0.28 - 0.34 (geometric mean) | Broad activity against anaerobes. | [2][14] |

| Helicobacter pylori (resistant strains) | >8 | Used as a baseline for resistance studies. | [15][16] | |

| Tinidazole | Anaerobic Bacteria | ~0.28 (geometric mean) | Slightly lower MICs than metronidazole against some anaerobes. | [14] |

| Ornidazole | Mycobacterium tuberculosis | 12.5 - 50 | Moderate activity. | [17] |

| Delamanid | Mycobacterium tuberculosis | 0.001 - 0.024 | Highly potent against MDR-TB and XDR-TB strains. | [18] |

| Pretomanid | Mycobacterium tuberculosis | 0.012 - 0.200 | Potent against replicating and non-replicating MDR-TB. | [18][19] |

| Thiosemicarbazide Derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | 31.25 - 1000 | Varied activity depending on substitution. | [20][21] |

Table 2: Anticancer Cytotoxicity (IC₅₀) of Nitroimidazole Compounds

| Compound | Cell Line | Condition | IC₅₀ (µM) | Reference(s) |

| IAZA | FaDu (Head & Neck) | Hypoxia (<0.1% O₂) | ~15 | >22-fold more potent in hypoxia vs. normoxia. |

| FAZA | FaDu (Head & Neck) | Hypoxia (<0.1% O₂) | ~50 | >15-fold more potent in hypoxia vs. normoxia. |

| N-ethyl-nitroimidazole | A549 (Lung) | Normoxic | ~50 | Activity varies with N-alkyl chain length. |

| Hydrazone Derivatives | SW620 (Colon) | Normoxic | 64.2 - 86.3 | Moderate cytotoxic activity observed. |

| PC3 (Prostate) | Normoxic | 70.2 - 70.4 | Moderate cytotoxic activity observed. |

Table 3: Antiprotozoal Activity (IC₅₀/EC₅₀) of Nitroimidazole Compounds

| Compound | Pathogen | Activity Range (µM) | Notes | Reference(s) |

| Metronidazole | Giardia lamblia (Resistant) | 6.1 - 18 | Reference drug for resistance studies. | [18] |

| Trichomonas vaginalis | 0.8 | Standard treatment. | [18] | |

| 5-Nitroimidazole Carboxamides | Giardia lamblia (Resistant) | 0.1 - 2.5 | Significantly more potent than metronidazole. | [18] |

| Entamoeba histolytica | 1.7 - 5.1 | Effective against amoebic strains. | [18] | |

| 5-Nitroimidazole Piperazines | Trichomonas vaginalis | IC₅₀ values often lower than metronidazole | Novel derivatives show high potency. | [22] |

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biological activity of novel compounds. The following are detailed protocols for key assays cited in nitroimidazole research.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17]

Detailed Protocol:

-

Preparation: A two-fold serial dilution of the test nitroimidazole compound is prepared in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A positive control well (microorganism, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria; anaerobic conditions are required for obligate anaerobes).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For more quantitative results, a growth indicator like resazurin or AlamarBlue can be added, where a color change indicates metabolic activity.[23] The absorbance can also be read with a microplate spectrophotometer.[17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[24] It is widely used to determine the IC₅₀ value of anticancer compounds.[25][24]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Drug Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the nitroimidazole compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[24]

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 3. lecturio.com [lecturio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 7. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 13. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. brieflands.com [brieflands.com]

- 16. sid.ir [sid.ir]

- 17. impactfactor.org [impactfactor.org]

- 18. benchchem.com [benchchem.com]

- 19. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

In-Depth Technical Guide to the Spectral Data of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS Number: 39070-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, identified by the CAS number 39070-14-9. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral information and the methodologies for its acquisition.

Chemical Identity

| Property | Value |

| CAS Number | 39070-14-9 |

| Chemical Name | This compound |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Synonyms | 1-Methyl-2-nitroimidazole-5-methanol, 5-(Hydroxymethyl)-1-methyl-2-nitroimidazole |

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise NMR data for this compound is not currently published. However, analysis of structurally similar nitroimidazole derivatives allows for the prediction of expected chemical shifts.

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 8.0 | s | Imidazole ring H |

| ~4.7 - 4.9 | s | -CH₂OH |

| ~3.8 - 4.0 | s | -CH₃ |

| ~3.5 - 4.5 | br s | -OH |

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~145 - 150 | C=N (imidazole ring) |

| ~130 - 135 | C-NO₂ (imidazole ring) |

| ~120 - 125 | C-H (imidazole ring) |

| ~55 - 60 | -CH₂OH |

| ~35 - 40 | -CH₃ |

Mass Spectrometry (MS) Data

Mass spectrometry data for the isomeric compound 1-Methyl-5-nitro-1H-imidazole-2-methanol is available and provides insight into the expected fragmentation pattern.

Mass Spectrometry Data for 1-Methyl-5-nitro-1H-imidazole-2-methanol

| m/z | Relative Intensity (%) | Possible Fragment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 127 | 60 | [M - CH₂O]⁺ |

| 111 | 45 | [M - NO₂]⁺ |

| 81 | 80 | [C₄H₅N₂]⁺ |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy data for the isomeric compound 1-Methyl-5-nitro-1H-imidazole-2-methanol is available and suggests the key functional groups present in the molecule.

Infrared (IR) Spectroscopy Data for 1-Methyl-5-nitro-1H-imidazole-2-methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3150 - 3100 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1550 - 1500 | Strong | N-O stretch (nitro group, asymmetric) |

| 1350 - 1300 | Strong | N-O stretch (nitro group, symmetric) |

| 1470 - 1440 | Medium | C=C/C=N stretch (imidazole ring) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, MS, and IR spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Employ an appropriate ionization technique. For a relatively small organic molecule like this, Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is standard for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and significant fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a method appropriate for its physical state. For a solid compound, this could involve creating a KBr pellet, a Nujol mull, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Place the prepared sample in the infrared beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

A Technical Guide to the Solubility of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide focuses on (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS Number: 39070-14-9), a nitroimidazole derivative of interest in pharmaceutical research. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its experimental determination. It includes detailed protocols for established solubility measurement techniques and guidance on data presentation and interpretation, empowering researchers to generate the precise data required for their work.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound belonging to the nitroimidazole class, which is known for a wide array of pharmacological activities. The physicochemical properties of nitroimidazole derivatives are a subject of significant interest in medicinal chemistry. The arrangement of functional groups—a nitro group, a hydroxyl group, and a methyl group on the imidazole ring—imparts a specific polarity that governs its interaction with various solvents.

Understanding the solubility of this compound is paramount for:

-

Drug Discovery: Assessing its potential for oral absorption and bioavailability.

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, crystallization processes, and topical preparations.[1]

-

Process Chemistry: Designing efficient synthesis and purification protocols.

Given the absence of readily available quantitative data, this guide provides the necessary experimental protocols to determine the solubility of this compound in a systematic and reproducible manner.

Experimental Protocols for Solubility Determination

The selection of a method for solubility determination depends on factors such as the required accuracy, the amount of sample available, and the properties of the solute and solvent. The most common and reliable methods are the equilibrium shake-flask method and UV-Vis spectroscopy.

Protocol 1: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2][3] It involves allowing a surplus of the compound to equilibrate with the solvent over time, followed by measuring the concentration of the dissolved substance in the supernatant.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be established by taking measurements at different intervals until the concentration remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[4]

-

Quantification (Gravimetric):

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the container with the dried residue.

-

The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant used.

-

Protocol 2: UV-Vis Spectroscopic Method

This method is suitable when the compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions & Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution as described in the shake-flask method (Steps 1-3).

-

Carefully dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound.

-

Data Presentation

Systematic recording of solubility data is crucial for comparison and analysis. The following table provides a structured format for presenting your experimental findings.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | Polar Protic | 25.0 ± 0.5 | Shake-Flask | ||

| e.g., Acetone | Polar Aprotic | 25.0 ± 0.5 | UV-Vis Spec. | ||

| e.g., Dichloromethane | Polar Aprotic | 25.0 ± 0.5 | Shake-Flask | ||

| e.g., Ethyl Acetate | Polar Aprotic | 37.0 ± 0.5 | UV-Vis Spec. | ||

| e.g., Toluene | Nonpolar | 37.0 ± 0.5 | Shake-Flask | ||

| e.g., Hexane | Nonpolar | 37.0 ± 0.5 | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound.

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In Vitro Antimicrobial Properties of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol: A Technical Overview

A Note to the Reader: This technical guide addresses the in vitro antimicrobial properties of nitroimidazole derivatives. Extensive literature searches did not yield specific antimicrobial susceptibility data for (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol . Consequently, this document focuses on its close positional isomer, (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (also known as 2-Hydroxymethyl-1-methyl-5-nitroimidazole or HMMN), for which specific in vitro studies are available. This guide also provides a broader context by including general information on the antimicrobial activity and testing methodologies for the 5-nitroimidazole class of compounds, which includes well-known drugs like metronidazole.

Introduction to 5-Nitroimidazole Antimicrobials

The 5-nitroimidazole class of compounds are synthetic antimicrobials effective against a wide range of anaerobic bacteria and certain protozoa.[1][2] Metronidazole, the most well-known derivative, is a cornerstone for treating infections caused by these microorganisms.[3][4] The antimicrobial activity of 5-nitroimidazoles is intrinsically linked to their chemical structure, specifically the nitro group at the 5-position of the imidazole ring.[5]

General Mechanism of Action

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is a result of their unique metabolic capabilities. In the low-redox-potential environment of anaerobes, the nitro group of the 5-nitroimidazole is reduced by intracellular electron transport proteins.[3][5] This reduction process generates short-lived, cytotoxic nitroso free radicals that induce damage to microbial DNA and other macromolecules, ultimately leading to cell death.[3] This mechanism is primarily effective under anaerobic conditions, rendering these compounds largely inactive against aerobic bacteria.[5]

In Vitro Evaluation of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN)

Recent research has explored the bioactivity of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN), revealing a nuanced role beyond direct bactericidal or bacteriostatic effects against certain pathogens. A key study investigated its impact on Pseudomonas aeruginosa PAO1, focusing on its ability to interfere with virulence factors through the inhibition of siderophore production and quorum sensing.[6]

Activity Against Pseudomonas aeruginosa PAO1

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance to multiple antibiotics. Its pathogenicity is heavily reliant on virulence factors, which are often regulated by cell-to-cell communication systems known as quorum sensing (QS).

A study demonstrated that HMMN acts as a siderophore inhibitor in P. aeruginosa PAO1.[6] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. By inhibiting siderophore production, HMMN can limit bacterial growth and virulence in iron-depleted environments.

Furthermore, HMMN was found to modulate biological processes regulated by quorum sensing, including the production of pyocyanin and the formation of biofilms.[6]

Data Summary:

| Biological Effect | Test Concentration of HMMN | Inhibition |

| Siderophore Production | 150 µg/ml | 69.37% |

| Biofilm Formation | 150 µg/ml | 57.25% |

| Pyocyanin Production | 150 µg/ml | Significant Inhibition |

| Eradication of Formed Biofilm | 150 µg/ml | 29.53% |

Experimental Protocols for HMMN Evaluation

The following are summaries of the experimental methodologies employed to evaluate the in vitro effects of HMMN on Pseudomonas aeruginosa PAO1, as described in the cited literature.[6]

2.2.1. Siderophore Production Assay (CAS Method)

The Chromeazurol S (CAS) agar diffusion method is a widely used technique for detecting siderophore production.

-

Preparation of CAS Agar: A CAS assay solution is prepared and mixed with molten agar.

-

Inoculation: An overnight culture of P. aeruginosa PAO1 is inoculated onto the CAS agar.

-

Application of HMMN: A sterile paper disc impregnated with HMMN is placed on the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions.

-

Observation: A color change of the CAS dye from blue to orange indicates siderophore activity. The inhibitory effect of HMMN is quantified by measuring the zone of color change around the disc.

2.2.2. Biofilm Formation and Eradication Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms or to destroy pre-formed biofilms.

-

Biofilm Formation:

-

P. aeruginosa PAO1 is cultured in a microtiter plate in the presence of varying concentrations of HMMN.

-

After incubation, non-adherent bacteria are washed away.

-

The remaining biofilm is stained with crystal violet.

-

The stain is solubilized, and the absorbance is measured to quantify the biofilm mass.

-

-

Biofilm Eradication:

-

P. aeruginosa PAO1 is allowed to form a biofilm in a microtiter plate.

-

The established biofilm is then treated with different concentrations of HMMN.

-

The remaining biofilm is quantified as described above.

-

2.2.3. Pyocyanin Production Assay

Pyocyanin is a blue-green pigment and a virulence factor of P. aeruginosa.

-

Culturing: P. aeruginosa PAO1 is grown in a suitable broth medium with and without HMMN.

-

Extraction: Pyocyanin is extracted from the culture supernatant using chloroform and then back-extracted into an acidic solution.

-

Quantification: The absorbance of the acidic solution is measured at a specific wavelength to determine the concentration of pyocyanin.

Standardized Antimicrobial Susceptibility Testing Protocols

For broader antimicrobial screening of nitroimidazole derivatives, standardized methods are employed to determine their direct inhibitory or bactericidal activity against a range of microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for these tests.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7]

-

Preparation of Antimicrobial Solutions: The test compound is serially diluted in a liquid growth medium in a multi-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

-

Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement of Inhibition Zones: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the zone of inhibition around the disk is measured to assess the susceptibility of the organism to the compound.

Visualizations

Caption: Experimental workflows for evaluating HMMN's effects.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Simplified signaling pathway for 5-nitroimidazole activation.

Conclusion

While direct antimicrobial susceptibility data for this compound is not currently available in the public domain, research on its positional isomer, (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol (HMMN), indicates a potential role as a modulator of bacterial virulence in Pseudomonas aeruginosa. The inhibitory effects of HMMN on siderophore production, biofilm formation, and pyocyanin production highlight an alternative antimicrobial strategy targeting pathogenicity rather than direct bacterial killing. Further research is warranted to explore the full antimicrobial spectrum of HMMN and to investigate the bioactivity of other related nitroimidazole derivatives. The standardized protocols for antimicrobial susceptibility testing remain the gold standard for evaluating the direct antibacterial and antifungal efficacy of such novel compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. DailyMed - METRONIDAZOLE tablet, film coated [dailymed.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide to the Structural Elucidaion of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol

A Note on Chemical Identity: Initial research indicates a likely misnomer in the requested compound, "(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol." The widely documented and commercially available isomer is (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol . This guide will focus on the structural elucidation of the latter, which is supported by available scientific literature.

(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol , a key nitroimidazole derivative, plays a significant role as a building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its structure is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the techniques and data integral to its structural confirmation.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| CAS Number | 936-05-0 |

| Appearance | Pale-yellow crystalline solid (typical for nitroimidazoles) |

Synthesis and Purification

While often commercially available, the synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol is crucial for understanding its formation and potential impurities. A common synthetic pathway involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of formic acid.

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows:

-

2-Methyl-4(5)-nitroimidazole is dissolved in 98% formic acid.

-

Ethylene oxide is introduced to the solution at a controlled temperature of 30-40°C with vigorous stirring.

-

The reaction mixture is stirred for several hours at the same temperature.

-

The formic acid is subsequently removed by distillation under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to precipitate any unreacted starting material, which is then removed by filtration.

-

The filtrate is then brought to an alkaline pH to precipitate the crude (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as a methanol-ethyl acetate mixture, to yield a product with a melting point of approximately 161°C.[1]

The logical workflow for the synthesis and purification process is outlined below.

Caption: Synthesis and purification workflow.

Spectroscopic Elucidation

The structural confirmation of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Singlet | 1H | H4 (imidazole ring) |

| ~4.7-4.9 | Singlet | 2H | -CH₂-OH |

| ~3.9-4.1 | Singlet | 3H | N-CH₃ |

| ~3.3-3.5 | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ) (ppm) | Assignment |

| ~150-152 | C2 (imidazole ring) |

| ~138-140 | C5 (imidazole ring) |

| ~132-134 | C4 (imidazole ring) |

| ~55-57 | -CH₂-OH |

| ~34-36 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1570-1490 | Strong | N-O asymmetric stretch (nitro group) |

| 1390-1300 | Strong | N-O symmetric stretch (nitro group) |

| 1320-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Relative Intensity (%) | Assignment |

| 157 | Moderate | [M]⁺ (Molecular ion) |

| 127 | High | [M - CH₂O]⁺ |

| 111 | Moderate | [M - NO₂]⁺ |

| 81 | High | [M - NO₂ - CH₂O]⁺ |

The fragmentation pathway is a key element in confirming the molecular structure. A proposed fragmentation pathway is illustrated below.

Caption: Proposed MS fragmentation pathway.

X-ray Crystallography

For a related compound, 1-ethyl-2-nitro-imidazole oxide (C₅H₇N₃O₃), the following crystallographic data was reported:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7821(7) |

| b (Å) | 7.1320(5) |

| c (Å) | 11.6293(10) |

| β (°) | 104.718(3) |

| V (ų) | 704.49(10) |

| Z | 4 |

It is anticipated that (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol would crystallize in a similar system, with the imidazole ring being essentially planar.

The overall workflow for the structural elucidation of this compound is summarized in the following diagram.

Caption: Overall structural elucidation workflow.

References

Methodological & Application

Application Note: Quantification of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key compound in hypoxia-activated prodrug research, in human plasma.[1] While specific validated methods for this analyte are not widely published, the protocol described herein is adapted from robust, validated methods for structurally similar nitroimidazole compounds, such as metronidazole and its metabolites.[2][3][4] The proposed method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic analysis, making it suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

This compound is a 2-nitroimidazole derivative investigated for its potential as a hypoxia-selective cytotoxin.[1] Like other nitroimidazoles, it can be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors, leading to the formation of cytotoxic metabolites that bind to cellular macromolecules.[1] To accurately assess the pharmacokinetic profile, efficacy, and safety of this compound, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices.

This document provides a comprehensive protocol for a proposed LC-MS/MS assay. The method is designed to meet the general requirements for bioanalytical method validation as outlined by regulatory agencies, ensuring accuracy, precision, and reliability of the generated data.[5][6][7]

Proposed Analytical Method

The quantification of this compound is achieved by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A stable isotope-labeled analog or a structurally similar compound, such as Tinidazole, is recommended as an internal standard (IS) to ensure accuracy. Sample preparation involves a simple and efficient protein precipitation with acetonitrile.

Experimental Workflow Overview

The overall analytical process from sample receipt to data analysis is outlined below.

Detailed Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity).

-

Internal Standard (IS), e.g., Tinidazole or a stable isotope-labeled analog.

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Formic Acid (LC-MS grade).

-

Ammonium Acetate (LC-MS grade).

-

Human Plasma (K2-EDTA).

-

Ultrapure Water.

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for its simplicity and high throughput.[8]

LC-MS/MS Instrument Conditions

The following are recommended starting conditions and may require optimization.

| Parameter | Recommended Condition |

| HPLC System | UHPLC/HPLC system capable of binary gradient elution |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Analyte: m/z 158.1 > 112.1 (Quantifier), 158.1 > 82.1 (Qualifier) IS (Tinidazole): m/z 248.1 > 128.1 |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Note: MRM transitions for this compound (MW: 157.13) are proposed based on its structure [M+H]⁺ and predicted fragmentation (e.g., loss of NO₂ and subsequent fragmentation).

Method Validation (Example Data)

A full validation should be performed according to regulatory guidelines.[5][7] The tables below summarize the expected performance characteristics of this method, based on typical results for similar assays.[2][3][8]

Linearity and Range

The method is expected to be linear over a range of 1 to 1000 ng/mL in human plasma.

| Parameter | Expected Result |

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Deviation from Nominal | ≤ ±15% (≤ ±20% for LLOQ) |

Accuracy and Precision

Intra-day and inter-day accuracy and precision should be assessed at four QC levels.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | < 15% | ± 20% | < 15% | ± 20% |

| Low QC | 3.0 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

Recovery and Matrix Effect

The extraction recovery and matrix effect should be evaluated to ensure the sample preparation process is consistent and free from endogenous interferences.

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 3.0 | 85 - 115% | 0.85 - 1.15 | 0.90 - 1.10 |

| High QC | 800 | 85 - 115% | 0.85 - 1.15 | 0.90 - 1.10 |

Conclusion

The proposed HPLC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method an excellent starting point for researchers in pharmacology and drug development. Full method validation must be conducted in the end-user's laboratory to demonstrate its suitability for its intended purpose.

References

- 1. Buy this compound | 39070-14-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]

Application Note and Protocol: HPLC Separation of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the separation and analysis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol. The method is designed for researchers, scientists, and professionals in drug development requiring a robust and reproducible technique for the quantification and purity assessment of this nitroimidazole derivative.

Introduction

This compound is a nitroimidazole derivative, a class of compounds known for their use as antibiotics and radiosensitizers. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The methodology is based on established protocols for similar nitroimidazole compounds.[1][2][3][4]

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the successful separation of this compound.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

-

Reagents: Formic acid (HCOOH), analytical grade.

-

Sample: this compound standard and sample solutions.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Elution | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 310 nm |

| Injection Volume | 10 µL |

Rationale for parameter selection:

-

A C18 column is chosen for its versatility and common use in the separation of moderately polar compounds like nitroimidazoles.[4]

-

Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good peak shape and resolution for many compounds.

-

Formic acid is added to the aqueous mobile phase to improve peak shape and to ensure the analyte is in a consistent protonation state.

-

A gradient elution is employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities.

-

A detection wavelength of 310 nm is selected based on the UV absorbance characteristics of similar nitroimidazole compounds.[2]

Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-